

Application Notes and Protocols for Promethium-145 in Radiotracer Studies

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Compound of Interest		
Compound Name:	Promethium-145	
Cat. No.:	B1200467	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **Promethium-145** (145 Pm) in radiotracer studies for preclinical research and drug development. Due to the limited specific experimental data for 145 Pm, this document leverages its known properties and draws parallels with other well-studied radiolanthanides to provide detailed, illustrative protocols and data.

Introduction to Promethium-145

Promethium-145 is the most stable isotope of the lanthanide element promethium, with a half-life of 17.7 years.[1][2] It decays primarily through electron capture to Neodymium-145, with a very rare alpha decay to Praseodymium-141.[1][2] Its long half-life and trivalent nature, similar to other therapeutic and diagnostic lanthanides like Lutetium-177, make it a candidate for long-term radiotracer studies.[3][4]

Production: **Promethium-145** can be produced by the neutron irradiation of enriched Neodymium-146 (146Nd) targets in a high-flux nuclear reactor.[5][6] The resulting Neodymium-147 (147Nd) decays via beta emission to Promethium-147, which can then be further irradiated to produce 145Pm. Purification from the target material is typically achieved using chromatographic separation methods.[6]



Properties of Promethium-145 for Radiotracer Applications

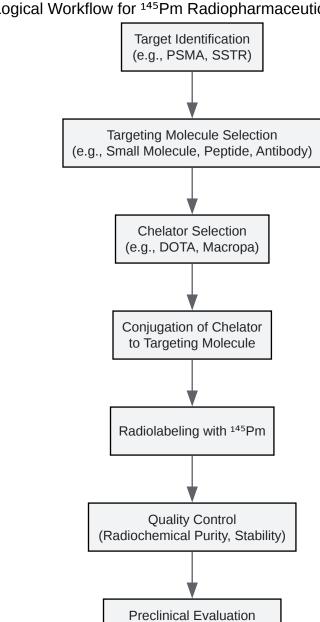
A summary of the key physical and decay properties of **Promethium-145** relevant to its use in radiotracer studies is presented in the table below.

Property	Value	Reference(s)
Half-life	17.7 years	[1]
Decay Mode	Electron Capture (>99%), Alpha (<1%)	[1][2]
Primary Emissions	Auger electrons, X-rays (from EC)	
Chemical Properties	Trivalent Lanthanide (Pm³+)	[3]
Production Method	Neutron irradiation of ¹⁴⁶ Nd	[5][6]

Designing a Promethium-145 Radiotracer

The development of a ¹⁴⁵Pm-based radiotracer follows a logical workflow, starting from the selection of a biological target to the final formulation of the radiopharmaceutical for preclinical studies.





Logical Workflow for ¹⁴⁵Pm Radiopharmaceutical Design

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(In Vitro & In Vivo Studies)

Caption: Logical workflow for designing a **Promethium-145** based radiopharmaceutical.

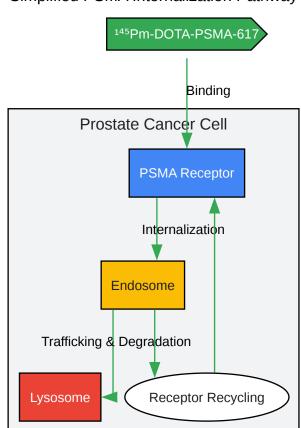
Application Example: Targeting Prostate-Specific Membrane Antigen (PSMA)



Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and therapy of prostate cancer.[1][7][8] A ¹⁴⁵Pm-labeled PSMA-targeting radiotracer could be used for long-term preclinical studies of PSMA expression and therapeutic efficacy.

Signaling Pathway

PSMA is a transmembrane protein with enzymatic activity. Its signaling pathways are complex and not fully elucidated, but its internalization upon ligand binding is a key feature exploited for radioligand therapy.



Simplified PSMA Internalization Pathway

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Caption: Simplified pathway of PSMA receptor-mediated internalization of a radiotracer.

Experimental Protocols



The following sections provide detailed, illustrative protocols for the production, radiolabeling, and preclinical evaluation of a hypothetical ¹⁴⁵Pm radiotracer, ¹⁴⁵Pm-DOTA-PSMA-617.

Production and Purification of ¹⁴⁵Pm

- Target Preparation: Press highly enriched ¹⁴⁶Nd₂O₃ into a target pellet.
- Irradiation: Irradiate the target in a high-flux neutron source.
- Dissolution: Dissolve the irradiated target in nitric acid.
- Chromatographic Separation: Separate ¹⁴⁵Pm from the bulk Nd target material and other fission byproducts using extraction or ion-exchange chromatography.[6][9]

Radiolabeling of DOTA-PSMA-617 with 145 Pm

This protocol is adapted from standard procedures for labeling DOTA-conjugated peptides with trivalent radiolanthanides.[10][11][12]

- · Reagents:
 - 145PmCl₃ in 0.05 M HCl.
 - DOTA-PSMA-617 precursor.
 - Sodium acetate buffer (0.5 M, pH 4.5).
 - Sterile water for injection.
- Procedure:
 - 1. In a sterile vial, add 10 μg of DOTA-PSMA-617.
 - 2. Add 100 µL of sodium acetate buffer.
 - 3. Add 185-370 MBq of 145PmCl₃.
 - 4. Incubate the reaction mixture at 95°C for 20 minutes.



- 5. Allow the vial to cool to room temperature.
- · Quality Control:
 - Determine radiochemical purity using radio-HPLC or ITLC. A radiochemical purity of >95% is generally required for in vitro and in vivo studies.

In Vitro Cell Binding Assay

This protocol determines the binding affinity of ¹⁴⁵Pm-DOTA-PSMA-617 to PSMA-expressing cells.[13][14][15][16]

- Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells to near confluence in appropriate media.
- Assay Procedure:
 - 1. Plate cells in 24-well plates.
 - 2. Wash cells with binding buffer.
 - 3. Incubate cells with increasing concentrations of ¹⁴⁵Pm-DOTA-PSMA-617 for 1 hour at 37°C.
 - 4. For non-specific binding determination, co-incubate with a high concentration of non-radiolabeled PSMA-617.
 - 5. Wash cells with ice-cold buffer to remove unbound radiotracer.
 - 6. Lyse the cells and measure the radioactivity in a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data.

Hypothetical In Vitro Binding Data



Cell Line	Kd (nM)	Bmax (fmol/mg protein)
LNCaP (PSMA+)	2.5	1500
PC-3 (PSMA-)	Not determinable	Not determinable

In Vivo Biodistribution Study in a Mouse Model

This protocol evaluates the distribution, uptake, and clearance of ¹⁴⁵Pm-DOTA-PSMA-617 in a tumor-bearing mouse model.[4][17]

- Animal Model: Use immunodeficient mice bearing subcutaneous LNCaP (PSMA+) and PC-3 (PSMA-) tumor xenografts.
- Procedure:
 - 1. Inject approximately 1 MBq of ¹⁴⁵Pm-DOTA-PSMA-617 intravenously into each mouse.
 - 2. At selected time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, euthanize a cohort of mice.
 - 3. Dissect major organs and tumors.
 - 4. Weigh each tissue sample and measure the radioactivity using a gamma counter.
 - 5. Include standards of the injected dose for calibration.
- Data Analysis:
 - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
 - Analyze tumor-to-background ratios.

Hypothetical In Vivo Biodistribution Data (48h post-injection)



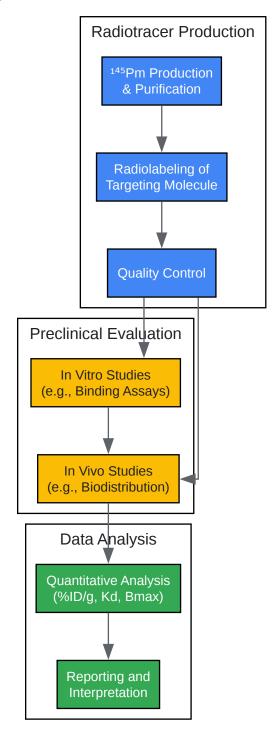
Organ/Tissue	Mean %ID/g ± SD
Blood	0.5 ± 0.1
Heart	0.3 ± 0.1
Lungs	0.8 ± 0.2
Liver	1.2 ± 0.3
Spleen	0.4 ± 0.1
Kidneys	15.0 ± 2.5
Stomach	0.2 ± 0.1
Intestines	0.6 ± 0.2
Muscle	0.4 ± 0.1
Bone	0.9 ± 0.3
LNCaP Tumor (PSMA+)	12.5 ± 3.0
PC-3 Tumor (PSMA-)	1.5 ± 0.5

Experimental Workflow Visualization

The overall workflow for a preclinical radiotracer study, from production to data analysis, is a multi-step process.



Overall Experimental Workflow for a 145Pm Radiotracer Study



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Caption: Workflow of a preclinical radiotracer study with ¹⁴⁵Pm.



Conclusion

Promethium-145, with its long half-life and trivalent lanthanide chemistry, presents an interesting option for specialized, long-term radiotracer studies in preclinical drug development. By utilizing established chelating agents like DOTA and adapting standard protocols for radiolabeling and evaluation, ¹⁴⁵Pm-based radiotracers can be developed to investigate a variety of biological targets. The provided application notes and protocols offer a foundational framework for researchers to explore the potential of this unique radionuclide.

Disclaimer: The experimental protocols and data presented herein are illustrative and intended for guidance. All work with radioactive materials must be conducted in compliance with institutional and national regulations and safety guidelines.

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